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molecular formula C8H5BrClF3O2 B8656593 4-(2-Bromo-1,1,2-trifluoroethoxy)-2-chlorophenol CAS No. 88553-90-6

4-(2-Bromo-1,1,2-trifluoroethoxy)-2-chlorophenol

Cat. No. B8656593
M. Wt: 305.47 g/mol
InChI Key: TYXSFRCWNNFGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04551448

Procedure details

12.2 g of 4-(2-bromo-1,1,2-trifluoroethoxy)-phenol and 5 drops of diphenyl sulfide were dissolved in 30 ml of glacial acetic acid, and 6.1 g of sulfuryl chloride were added, a little at a time, at 25° C. After 3 hours at 25° C., the volatile components were removed, the residue was taken up with 300 ml of methylene chloride, and the solution was washed with 100 ml of 10% strength NaHCO3 solution and 100 ml of water, dried over Na2SO4 and distilled at 82° C./0.3 mbar. Yield: 12.6 g.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([F:14])[C:3]([F:13])([F:12])[O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.S(Cl)([Cl:18])(=O)=O>C1(SC2C=CC=CC=2)C=CC=CC=1.C(O)(=O)C>[Cl:18][C:7]1[CH:6]=[C:5]([O:4][C:3]([F:12])([F:13])[CH:2]([Br:1])[F:14])[CH:10]=[CH:9][C:8]=1[OH:11]

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
BrC(C(OC1=CC=C(C=C1)O)(F)F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)SC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C
CUSTOM
Type
CUSTOM
Details
the volatile components were removed
WASH
Type
WASH
Details
the solution was washed with 100 ml of 10% strength NaHCO3 solution and 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled at 82° C./0.3 mbar

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)OC(C(F)Br)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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